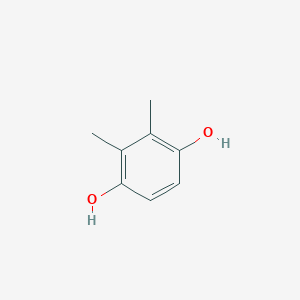
2,3-Dimethylhydroquinone
Cat. No. B130011
Key on ui cas rn:
608-43-5
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303801B1
Procedure details


Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.105 g of hydroquinone (manufactured by Wako Pure Chemical Ind., Ltd.), 3.602 g of methanol and 1.3 mg of manganese dioxide (manufactured by High Purity Chemicals Co.). The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 15 MPa. After 8 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of hydroquinone was 41% by mole, the selectivity of monomethylhydroquinone was 43% by mole, the selectivity of dimethylhydroquinone was 13% by mole and the selectivity of trimethylhydroquinone was 1% by mole. No tetramethylhydroquinone was produced.







Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C=CC(O)=CC=1)O.CC1C=C(O)C=CC=1O.CC1C(C)=C(C=CC=1O)O.[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([CH:35]=1)[OH:34]>[O-2].[O-2].[Mn+4].CO>[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([OH:34])[C:35]=1[CH3:1] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.105 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
1.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
|
Name
|
|
|
Quantity
|
3.602 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(O)C=CC1O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a manometer)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to 350° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the autoclave was quickly cooled
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=C(C(=C1O)C)C)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
